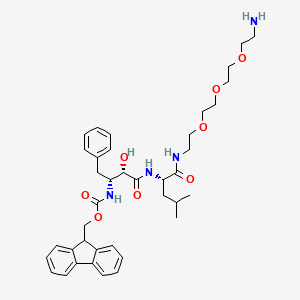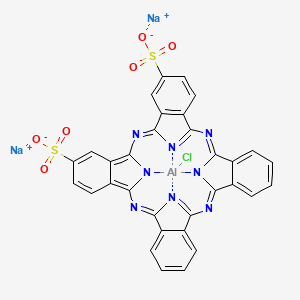
4,4'-(Thiophene-2,5-diyl)dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Thiophene-2,5-diyl)dibenzonitrile is an organic compound with the molecular formula C18H10N2S and a molecular weight of 286.35 g/mol It is characterized by the presence of a thiophene ring flanked by two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Thiophene-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromothiophene with 4-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) complexes and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods: While specific industrial production methods for 4,4’-(Thiophene-2,5-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles like bromine, chloromethyl methyl ether.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
4,4’-(Thiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4,4’-(Thiophene-2,5-diyl)dibenzonitrile largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption. In biological systems, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Similar in structure but contains a benzothiadiazole core instead of a thiophene ring.
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile: Contains a thiazolo-thiazole core, offering different electronic properties.
Uniqueness: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile is unique due to its thiophene core, which provides distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C18H10N2S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-[5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H10N2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H |
InChI Key |
HKDJGRLOXRXWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)



![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide](/img/structure/B11929407.png)
